molecular formula C16H19BCl2N2O2 B1413752 1H-Pyrazole, 1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1604036-62-5

1H-Pyrazole, 1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No. B1413752
CAS RN: 1604036-62-5
M. Wt: 353.1 g/mol
InChI Key: GWCXIXPQDWGDCL-UHFFFAOYSA-N
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Description

The compound is a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the 1,3,2-dioxaborolane group suggests that it might be used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring, the dichlorophenyl group, and the tetramethyl-1,3,2-dioxaborolane group. The latter is a boronic ester, which is often used in palladium-catalyzed cross-coupling reactions .


Chemical Reactions Analysis

As mentioned above, this compound could potentially be used in Suzuki-Miyaura cross-coupling reactions due to the presence of the boronic ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings would contribute to its stability and potentially its solubility in organic solvents. The boronic ester could make it reactive towards palladium catalysts .

Scientific Research Applications

Synthesis of Antituberculosis Agents

Pyrazole derivatives have been identified as potential antituberculosis agents . The structural motif of pyrazole is integral in the design of compounds that exhibit activity against Mycobacterium tuberculosis. The dioxaborolan-2-yl group in the compound can be utilized to create new derivatives with enhanced efficacy and reduced toxicity .

Development of Antimicrobial Compounds

The pyrazole core is also significant in the development of antimicrobial compounds . Researchers leverage the versatility of the pyrazole ring to synthesize molecules that can combat a variety of bacterial strains. The dichlorophenylmethyl moiety may contribute to the lipophilicity and thus the cell membrane penetration of these compounds .

Antifungal Applications

In the realm of antifungal research, pyrazole derivatives are explored for their efficacy against fungal pathogens. The compound’s ability to be modified at the 4-position with the dioxaborolan-2-yl group allows for the creation of targeted antifungal agents that can be used in agricultural and pharmaceutical settings .

Anti-inflammatory Drug Design

The anti-inflammatory properties of pyrazole derivatives make them candidates for drug design in treating inflammation-related disorders. The compound can serve as a scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles .

Anticancer Research

Pyrazole derivatives are being investigated for their anticancer properties . The structural diversity afforded by the pyrazole ring, particularly with substituents like the 1,3,2-dioxaborolan-2-yl group, is crucial in designing molecules that can target specific cancer cell lines or pathways .

Antidiabetic Drug Discovery

The pyrazole nucleus is a common feature in molecules with antidiabetic activity . The compound’s framework can be elaborated upon to discover new antidiabetic drugs that offer alternative mechanisms of action or improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In the case of Suzuki-Miyaura cross-coupling reactions, the boronic ester would undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .

properties

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BCl2N2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-6-5-7-13(18)14(11)19/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCXIXPQDWGDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole, 1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Pyrazole, 1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 6
Reactant of Route 6
1H-Pyrazole, 1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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